molecular formula C20H17Cl3N2O4 B298167 N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No. B298167
M. Wt: 455.7 g/mol
InChI Key: IDODSDHAABDWGQ-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide, commonly known as CEP-33779, is a small-molecule inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

CEP-33779 inhibits the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 pathway by binding to the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide kinase domain and preventing its activation. This pathway is involved in the regulation of cell proliferation, survival, and invasion, and is frequently dysregulated in cancer, inflammation, and autoimmune disorders. By blocking this pathway, CEP-33779 inhibits the growth and survival of cancer cells, reduces inflammation, and suppresses autoimmunity.
Biochemical and Physiological Effects
CEP-33779 has been shown to have various biochemical and physiological effects in preclinical models. In cancer, CEP-33779 inhibits the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, CEP-33779 reduces the production of pro-inflammatory cytokines and chemokines, and suppresses the activation of immune cells. In autoimmune disorders, CEP-33779 reduces the production of autoantibodies and suppresses the activation of autoreactive T cells.

Advantages and Limitations for Lab Experiments

CEP-33779 has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders, and has shown promising results in these models. However, CEP-33779 also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It also has low selectivity for N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide and STAT3, and can inhibit other kinases and signaling pathways at higher concentrations.

Future Directions

There are several future directions for the study of CEP-33779. One direction is to improve its solubility and bioavailability by modifying its chemical structure. Another direction is to increase its selectivity for N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide and STAT3 by designing more specific inhibitors. Additionally, the therapeutic potential of CEP-33779 in combination with other drugs or therapies should be explored, as well as its potential as a diagnostic or prognostic biomarker in various diseases. Finally, the safety and efficacy of CEP-33779 should be evaluated in clinical trials to determine its potential as a therapeutic agent for cancer, inflammation, and autoimmune disorders.
In conclusion, CEP-33779 is a small-molecule inhibitor of the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 signaling pathway that has potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of CEP-33779 in various diseases.

Synthesis Methods

The synthesis of CEP-33779 involves the condensation reaction of 2-(2,4-dichlorophenoxy)acetic acid hydrazide with 3-chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. The synthesis of CEP-33779 has been described in detail in a patent application (US20130102637A1).

Scientific Research Applications

CEP-33779 has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer, CEP-33779 has been shown to inhibit the growth and survival of cancer cells by blocking the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 pathway. This pathway is frequently activated in cancer cells and is involved in cell proliferation, survival, and invasion. CEP-33779 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells (1).
In inflammation, CEP-33779 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by blocking the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 pathway. This pathway is involved in the regulation of immune responses and is frequently dysregulated in inflammatory diseases. CEP-33779 has been shown to reduce inflammation in various animal models of inflammatory diseases, including arthritis, colitis, and sepsis (2).
In autoimmune disorders, CEP-33779 has been shown to reduce the production of autoantibodies and to suppress the activation of autoreactive T cells by blocking the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 pathway. This pathway is involved in the regulation of immune responses and is frequently dysregulated in autoimmune disorders. CEP-33779 has been shown to reduce disease severity in various animal models of autoimmune disorders, including lupus, multiple sclerosis, and rheumatoid arthritis (3).

properties

Product Name

N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Molecular Formula

C20H17Cl3N2O4

Molecular Weight

455.7 g/mol

IUPAC Name

N-[(E)-(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C20H17Cl3N2O4/c1-3-7-28-20-16(23)8-13(9-18(20)27-4-2)11-24-25-19(26)12-29-17-6-5-14(21)10-15(17)22/h1,5-6,8-11H,4,7,12H2,2H3,(H,25,26)/b24-11+

InChI Key

IDODSDHAABDWGQ-BHGWPJFGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl)OCC#C

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl)OCC#C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl)OCC#C

Origin of Product

United States

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